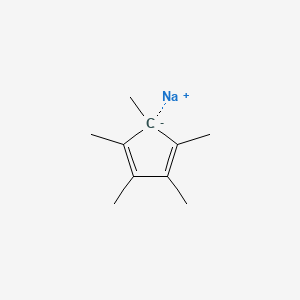

Sodium pentamethylcyclopentadienide

描述

Contextual Significance of the Pentamethylcyclopentadienyl (Cp*) Ligand in Chemical Research

The cyclopentadienyl (B1206354) (Cp) ligand and its derivatives are foundational in organometallic chemistry, largely due to their versatile bonding capabilities and their role in stabilizing metal centers. numberanalytics.comnih.gov Among these, the pentamethylcyclopentadienyl (Cp*) ligand stands out for its profound impact on the field.

Historical Development of Cp* as a Key Ancillary Ligand in Organometallic Systems

The journey of the Cp* ligand is intrinsically linked to the groundbreaking discovery of ferrocene (B1249389) in 1951, which unveiled the "sandwich" structure of metallocenes and marked the dawn of modern organometallic chemistry. ilpi.comacs.org This discovery spurred chemists to explore derivatives of the cyclopentadienyl ligand to modulate the properties of the resulting metal complexes. The development of the pentamethylcyclopentadienyl ligand was a significant milestone in this endeavor. The neutral precursor to the ligand, 1,2,3,4,5-pentamethylcyclopentadiene (B1201788) (CpH), was first synthesized via methods involving tiglaldehyde (B44138) and 2-butenyllithium, employing a Nazarov cyclization reaction. wikipedia.org Unlike its less substituted counterparts, CpH does not readily dimerize, which simplifies its handling and use. wikipedia.org The subsequent deprotonation of CpH provides the pentamethylcyclopentadienyl anion (Cp⁻), which is then used to synthesize a vast range of organometallic compounds. wikipedia.org

Distinctive Electronic and Steric Attributes of the Cp* Ligand

The Cp* ligand is distinguished from the parent cyclopentadienyl (Cp) ligand by the presence of five methyl groups. These substituents impart unique electronic and steric characteristics that are often advantageous in organometallic systems. chemeurope.comchemeurope.com

Electronic Properties: The five electron-donating methyl groups make the Cp* ligand significantly more electron-rich than Cp. ilpi.com This increased electron density is donated to the metal center, making Cp* a stronger donor ligand. chemeurope.comchemeurope.com Consequently, metal complexes featuring the Cp* ligand often exhibit enhanced thermal stability and are less prone to dissociation. chemeurope.comchemeurope.com The increased electron donation also results in greater π-backbonding to other ligands in the complex. nih.gov

Steric Properties: The methyl groups add considerable steric bulk to the Cp* ligand. ilpi.com This steric hindrance can stabilize complexes with otherwise fragile ligands and can influence the reactivity and selectivity of catalytic processes. chemeurope.comnih.gov The bulkiness of Cp* also helps to reduce intermolecular interactions, which can prevent the formation of polymeric structures and increase the solubility of the complexes in non-polar organic solvents. wikipedia.orgchemeurope.comchemeurope.com

Table 1: Comparison of Cp and Cp* Ligand Attributes

| Attribute | Cyclopentadienyl (Cp) | Pentamethylcyclopentadienyl (Cp*) |

|---|---|---|

| Formula | C₅H₅⁻ | C₅(CH₃)₅⁻ |

| Electron Donating Ability | Good donor | Stronger donor |

| Steric Bulk | Less hindered | More hindered |

| Complex Stability | Stable | Often more thermally stable |

| Solubility in Non-polar Solvents | Lower | Higher |

| NMR Signal (¹H) | Singlet ~4.0-5.5 ppm | Methyl protons ~1-2 ppm |

Fundamental Role of Sodium Pentamethylcyclopentadienide (NaCp*) as a Versatile Synthetic Precursor

This compound (NaCp) is a key reagent for introducing the Cp ligand into a metal complex. It is typically prepared by the deprotonation of pentamethylcyclopentadiene (Cp*H) with a strong sodium base, such as sodium hydride (NaH) or metallic sodium. wikipedia.orgwikipedia.org

CpH + NaH → NaCp + H₂

This salt metathesis reaction is a widely used and versatile method for synthesizing a vast array of Cp-metal complexes. wikipedia.org The NaCp reagent reacts with metal halides, displacing the halide ions to form a new metal-Cp* bond. This straightforward synthetic route has made Cp* complexes of almost every metal in the periodic table accessible. nih.gov

For instance, the synthesis of (pentamethylcyclopentadienyl)titanium trichloride (B1173362) is a representative example of the utility of NaCp*: wikipedia.orgchemeurope.com

NaCp* + TiCl₄ → Cp*TiCl₃ + NaCl

The use of NaCp* is fundamental in creating half-sandwich, sandwich (metallocenes), and bent metallocene complexes, which are precursors for numerous catalysts. ilpi.comchemeurope.com

Scope and Research Objectives for NaCp* in Advanced Synthetic Methodologies and Catalysis

The unique properties imparted by the Cp* ligand have made NaCp* a valuable tool in the development of advanced synthetic methodologies and catalytic systems. Research continues to explore the potential of Cp*-metal complexes in a variety of chemical transformations.

In catalysis, CpRh(III) complexes, synthesized using NaCp, have proven to be highly effective for C-H activation reactions. nih.gov The steric and electronic properties of the Cp* ligand can be fine-tuned to control the reactivity and selectivity (regio-, diastereo-, and chemo-) of these transformations. nih.gov For example, subtle modifications to the cyclopentadienyl ligand framework can lead to significant changes in catalytic outcomes, such as in the synthesis of dihydroisoquinolinones. nih.gov

Furthermore, the robust nature of the Cp* ligand allows it to act as a reliable "spectator" ligand, providing a stable coordination environment that allows for complex chemical reactions to occur at the metal center. However, recent research has also shown that the Cp* ligand is not always "innocent" and can participate directly in reactions, opening up new avenues for chemical reactivity. acs.orgnih.gov The development of new synthetic methods continues to be a major objective, with NaCp* serving as a critical starting material for creating novel catalysts and materials with tailored properties for applications ranging from polymer synthesis to fine chemical production. rsc.orgmdpi.comrsc.org

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15.Na/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPFIBUAXMKYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394662 | |

| Record name | Sodium 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40585-51-1 | |

| Record name | Sodium 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40585-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Pentamethylcyclopentadienide and Its Precursors

Preparation of 1,2,3,4,5-Pentamethylcyclopentadiene (B1201788) (Cp*H)

The synthesis of the Cp*H ligand precursor is the foundational step in accessing the rich chemistry of its corresponding alkali metal salt.

Historical and Contemporary Synthetic Routes to Cp*H

The initial synthesis of pentamethylcyclopentadiene was a multi-step process that began with tiglaldehyde (B44138) and 2-butenyllithium, proceeding through a Nazarov cyclization reaction as a key step guidechem.com. This early route, while foundational, was often considered expensive and laborious guidechem.com. An alternative, now largely obsolete, method involved the acid-induced rearrangement of hexamethyl Dewar benzene (B151609) .

Contemporary and more practical syntheses have since been developed. A widely adopted method involves the reaction of 2-butenyllithium with ethyl acetate. This is followed by an acid-catalyzed dehydrocyclization of the intermediate alcohol, 3,4,5-trimethyl-2,5-heptadien-4-ol, to yield Cp*H mtu.edufishersci.com. This route has proven to be more efficient and is amenable to larger-scale preparations stanford.edu.

| Route | Starting Materials | Key Intermediates/Steps | Reference |

| Historical | Tiglaldehyde, 2-Butenyllithium | 2,3,4,5-tetramethylcyclopent-2-enone, Nazarov cyclization | guidechem.com |

| Obsolete | Hexamethyl Dewar Benzene | Acid-induced rearrangement | |

| Contemporary | 2-Butenyllithium, Ethyl Acetate | 3,4,5-trimethyl-2,5-heptadien-4-ol, Acid-catalyzed dehydrocyclization | mtu.edufishersci.comstanford.edu |

Synthesis of Sodium Pentamethylcyclopentadienide (NaCp*)

The deprotonation of Cp*H is the final step in generating the desired sodium salt, a potent nucleophile and ligand transfer agent.

Direct Reaction of Cp*H with Alkali Metals and Strong Bases

This compound is commonly prepared through the direct reaction of CpH with a suitable sodium source. The most straightforward method involves the reaction of CpH with sodium metal lookchem.com. This reaction is typically carried out in an inert solvent to afford the sodium salt.

Alternatively, strong bases can be employed to deprotonate Cp*H. Sodium amide (NaNH₂) is an effective reagent for this transformation fishersci.comstanford.edu. The reaction between cyclopentadienes and sodium amide, often in a solvent like dimethylformamide, provides the corresponding sodium cyclopentadienide (B1229720) stanford.edu. The use of other strong bases, such as sodium hydride (NaH), is also a common practice for the deprotonation of cyclopentadienyl (B1206354) compounds chemicalbook.com.

| Sodium Source | Reactant | Product | Reference |

| Sodium Metal | CpH | NaCp | lookchem.com |

| Sodium Amide | CpH | NaCp | fishersci.comstanford.edu |

| Sodium Hydride | CpH | NaCp | chemicalbook.com |

Solvent Effects and Stoichiometric Control in NaCp* Synthesis

The choice of solvent plays a critical role in the synthesis of NaCp, influencing the reaction rate, yield, and the nature of the product. Donor solvents, such as tetrahydrofuran (B95107) (THF), pyridine (B92270), and various ethers, are frequently used. These solvents can coordinate to the sodium cation, forming stable solvated adducts. For instance, the synthesis of NaCp in pyridine has been shown to yield a crystalline pyridine solvate, (C₅Me₅)Na·3py guidechem.com. While THF is a common choice, an improved, solvent-free method for the synthesis of the parent sodium cyclopentadienide involves heating dicyclopentadiene (B1670491) with sodium metal directly, which simplifies product isolation chemicalbook.com.

Stoichiometric control is another crucial aspect of NaCp* synthesis. The use of a stoichiometric amount or a slight excess of the sodium reagent is generally employed to ensure complete deprotonation of Cp*H. In the synthesis of substituted cyclopentadienyl derivatives, for example, an excess of sodium hydride is often used to drive the reaction to completion chemicalbook.com. Careful control of the stoichiometry is essential to maximize the yield of the desired product and to minimize the presence of unreacted starting materials or potential side products.

Handling and Storage Considerations for Air- and Moisture-Sensitive Alkali Metal Cyclopentadienides

Alkali metal cyclopentadienides, including NaCp*, are highly sensitive to air and moisture and require careful handling to prevent decomposition. These compounds readily react with water and oxygen, leading to the formation of the parent cyclopentadiene (B3395910) and sodium hydroxide.

Storage: NaCp* should be stored in a dry, inert atmosphere, such as under argon or nitrogen gas stanford.edu. It is often supplied and stored as a solution in a dry, aprotic solvent or as a solid in a sealed container within a glovebox. Storing the compound in a designated water-free area is crucial lookchem.com.

Handling: All manipulations of NaCp* should be carried out using standard Schlenk techniques or within a glovebox to exclude air and moisture stanford.edu. Personal protective equipment, including safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times mtu.eduwashington.edu. It is imperative to work in a well-ventilated area, such as a fume hood stanford.educdc.gov. When working with alkali metals and their highly reactive derivatives, it is advisable not to work alone stanford.edu.

Safety Precautions: Due to the flammable nature of the compound and the potential for pyrophoric reactions of the alkali metal precursors, sources of ignition must be strictly avoided. The use of non-sparking tools is recommended guidechem.comfishersci.com. In case of fire, a Class D fire extinguisher is required for alkali metal fires; water or carbon dioxide extinguishers are unsuitable stanford.edu.

Coordination Chemistry and Structural Elucidation of Sodium Pentamethylcyclopentadienide Derivatives

Fundamental Bonding Interactions in Metal-Cp Complexes*

Chemical bonds are broadly categorized into two main types: ionic and covalent. fsu.edu Ionic bonding involves the complete transfer of one or more valence electrons from one atom (typically a metal) to another (typically a nonmetal), resulting in the formation of oppositely charged ions (a cation and an anion) that are held together by electrostatic attraction. libretexts.orgyoutube.com Covalent bonding, in contrast, involves the sharing of electron pairs between atoms. mu.edu.iq

In the context of sodium pentamethylcyclopentadienide (NaCp), the interaction between the sodium cation (Na⁺) and the pentamethylcyclopentadienide anion (Cp⁻) is predominantly ionic. The Cp anion is formed by the deprotonation of pentamethylcyclopentadiene, creating a planar, aromatic five-membered ring with a delocalized negative charge. vt.edu The bond arises from the electrostatic force between the positive sodium ion and the negative charge of the Cp ring. youtube.com

While the Na-Cp* bond is primarily ionic, bonding in transition metal-Cp* complexes exhibits significant covalent character. numberanalytics.com This covalent interaction is described by molecular orbital theory, where the filled π orbitals of the Cp* ligand overlap with vacant d orbitals on the metal center, donating electron density to the metal. numberanalytics.com Concurrently, filled metal d orbitals can donate electron density back into empty π* (antibonding) orbitals of the Cp* ligand, a synergistic process known as π-backbonding. numberanalytics.com The extent of this covalency depends on factors like the identity of the metal and the other ligands present. numberanalytics.com

The pentamethylcyclopentadienyl ligand (Cp) is a well-known derivative of the simpler cyclopentadienyl (B1206354) (Cp) ligand, and its electronic properties are significantly modified by the presence of five electron-donating methyl groups. nih.gov These methyl groups inductively push electron density into the cyclopentadienyl ring, making the Cp ligand a more potent electron donor than its unsubstituted counterpart. numberanalytics.comnih.gov

This increased electron-donating ability has a direct impact on the metal center to which it is coordinated. By donating more electron density, the Cp* ligand increases the electron density at the metal center. nih.gov This has several important consequences for the complex's reactivity and bonding:

It stabilizes metal centers in higher oxidation states. numberanalytics.com

It enhances the metal's ability to participate in π-backbonding with other ligands in the coordination sphere, such as carbon monoxide (CO). This increased back-donation weakens the C-O bond, which can be observed spectroscopically as a lowering of the CO stretching frequency in infrared spectroscopy. nih.gov

Compared to complexes with the parent Cp ligand, Cp* complexes are generally more soluble in organic solvents and their metal centers are more easily oxidized. nih.gov

Solid-State Structural Characterization via X-ray Crystallography

A key structural parameter determined by X-ray crystallography is the hapticity of the Cp* ligand, denoted by the Greek letter eta (η). Hapticity describes the number of contiguous atoms of a ligand that are coordinated to the central metal atom. libretexts.org For cyclopentadienyl ligands, binding can occur through one (η¹, monohapto), three (η³, trihapto), or five (η⁵, pentahapto) carbon atoms. libretexts.org

In the vast majority of its complexes, including those with sodium, the Cp* ligand binds in an η⁵ fashion. goettingen-research-online.de This means the sodium ion interacts with all five carbon atoms of the aromatic ring simultaneously. The crystal structure of solvent-free NaCp* reveals a polymeric "multidecker" chain where Na⁺ ions are sandwiched between two Cp* rings. nih.gov

X-ray diffraction analysis yields highly accurate measurements of the distances between atoms and the angles between chemical bonds. nih.gov This data is fundamental to describing the coordination environment of the metal ion. For instance, in the monomeric pyridine (B92270) solvate of NaCp, the distance from the sodium ion to the center of the Cp ring has been measured, along with the average distance between the sodium ion and the nitrogen atoms of the coordinating pyridine molecules. goettingen-research-online.de In solvent-free NaCp*, the structure is more complex, forming polymeric chains with specific lattice parameters determined by high-resolution X-ray powder diffraction. nih.gov

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| (C₅Me₅)Na·3py (Pyridine Solvate) | Na-Cp(centre) Distance | 2.40 Å | goettingen-research-online.de |

| Mean Na-N Bond Length | 2.46 Å | goettingen-research-online.de | |

| Na(C₅Me₅) (Solvent-Free) | Lattice Parameter (a) | 4.61030 (3) Å | nih.gov |

| Lattice Parameter (b) | 16.4621 (3) Å | nih.gov | |

| Lattice Parameter (c) | 14.6751 (2) Å | nih.gov |

The solid-state structure of this compound is highly dependent on the presence and nature of solvent molecules. This phenomenon highlights the interplay between the metal-ligand interaction and solvent coordination.

Polymeric Architecture: In the absence of strongly coordinating solvents, NaCp* adopts a polymeric, multidecker sandwich structure. nih.gov In this arrangement, Cp* anions bridge between sodium cations, forming infinite chains that extend through the crystal lattice. nih.gov This is analogous to the structure of unsubstituted sodium cyclopentadienide (B1229720). wikipedia.org

Monomeric Architecture: When NaCp* is crystallized from a solution containing a strong donor solvent, such as pyridine, the polymeric chain is disrupted. The solvent molecules coordinate to the sodium cation, satisfying its coordination sphere and allowing for the crystallization of discrete, monomeric units. A well-characterized example is (C₅Me₅)Na·3py, which was the first monomeric cyclopentadienyl derivative of sodium to be structurally identified. goettingen-research-online.de Its crystal structure reveals a "three-legged stool" geometry, where the sodium ion is coordinated to one η⁵-Cp* ligand (the "seat") and three pyridine molecules (the "legs"). goettingen-research-online.de The formation of such a monomeric adduct demonstrates that the coordination of strong Lewis bases can readily overcome the lattice energy of the polymeric NaCp* structure.

Bridging Ligand Architectures and Their Structural Implications in Polynuclear Complexes

While this compound (NaCp) often exists as a monomer in the presence of strong coordinating solvents, the Cp anion demonstrates a capacity to act as a bridging ligand, leading to the formation of polynuclear assemblies, particularly with heavier alkali metals. The architecture of these complexes is highly dependent on the size of the metal cation and the steric environment.

A pertinent example is found in the potassium analogue, potassium pentamethylcyclopentadienide, which, when crystallized from pyridine, forms an infinite, linear zig-zag chain of [(C₅Me₅)K·2py]n units. goettingen-research-online.de In this polymeric structure, the potassium ions are bridged by the pentamethylcyclopentadienyl rings. This structural motif arises due to the larger ionic radius of potassium compared to sodium. The increased size of the K+ ion allows for coordination to more than one Cp* ring simultaneously, facilitating the formation of a chain. This contrasts with the sodium derivative, which forms a discrete, monomeric "three-legged stool" complex, (C₅Me₅)Na·3py, under similar conditions, where the smaller sodium ion is encapsulated by one Cp* ring and three pyridine solvent molecules. goettingen-research-online.de

The structural implications of these bridging architectures are significant. The formation of polynuclear chains or other aggregates can influence the reactivity and solubility of the compound. The bridging Cp* ligand holds the metal centers at a fixed distance, which can be a crucial design element in the synthesis of more complex heterometal-lic structures. Although an analogous polymeric structure for this compound is not as readily formed, the principle illustrates the potential for the Cp* ligand to bridge multiple metal centers, a key feature in constructing polynuclear organometallic compounds. google.com

Table 1: Structural Comparison of Sodium and Potassium Pentamethylcyclopentadienide-Pyridine Solvates

| Feature | This compound Pyridine Solvate | Potassium Pentamethylcyclopentadienide Pyridine Solvate |

| Formula | (C₅Me₅)Na·3py | [(C₅Me₅)K·2py]n |

| Structure | Monomeric "three-legged stool" | Polymeric linear zig-zag chain |

| Metal Coordination | One Cp* ligand and three pyridine molecules | Bridged by Cp* ligands, two pyridine molecules per K+ |

| Na-Cp(center) Distance | 2.40 Å | N/A |

| Reference | goettingen-research-online.de | goettingen-research-online.de |

Solution-Phase Structural Investigations and Dynamics

The behavior of this compound in solution is a dynamic interplay of ion-pairing, ligand exchange, and solvent interaction. Understanding these solution-phase structures is critical as most of its applications as a reagent occur in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of this compound in solution. While ¹H and ¹³C NMR provide information about the organic Cp* ligand, ²³Na NMR directly probes the environment around the sodium cation. The chemical shift (δ) and the resonance linewidth of the ²³Na signal are particularly sensitive to the coordination sphere of the sodium ion.

A study of this compound in deuterated pyridine (C₅D₅N) solution revealed a single, broad ²³Na NMR signal at -22.0 ppm with a linewidth of 420 Hz. goettingen-research-online.de Typically, solvated sodium cations exhibit sharp NMR lines, often only a few Hz wide. The significant broadness of the observed signal for NaCp* is attributed to large quadrupolar relaxation effects. This indicates a highly asymmetric electronic environment around the sodium nucleus, which is a direct consequence of the formation of strong contact ion pairs (CIPs) between the Na⁺ cation and the Cp*⁻ anion in the pyridine solution. goettingen-research-online.de The upfield chemical shift is also characteristic of a sodium ion shielded by the electron density of the anionic cyclopentadienyl ring, further supporting the contact ion pair model.

Table 2: ²³Na NMR Data for this compound in Pyridine

| Parameter | Value | Interpretation |

| Chemical Shift (δ) | -22.0 ppm | Shielded sodium nucleus, indicative of close contact with the anionic Cp* ring. |

| Linewidth (Δν₁/₂) | 420 Hz | Asymmetric electronic environment, suggesting strong contact ion pairing. |

| Reference | goettingen-research-online.de |

Dynamics of Ion Pairing and Ligand Exchange in Solution

In solution, this compound exists in an equilibrium between different types of ion pairs, primarily contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). In a CIP, the Na⁺ cation and Cp*⁻ anion are in direct contact, whereas in an SSIP, one or more solvent molecules are interposed between the ions. nih.govnih.gov

The position of this equilibrium is dynamic and influenced by factors such as solvent, temperature, and concentration. The exchange between these states, as well as the exchange of coordinated solvent molecules, can often be studied using variable-temperature (VT) NMR spectroscopy. rsc.org While specific VT-NMR studies on NaCp* are not detailed in the provided sources, the principles are well-established for similar organoalkali compounds. rsc.orgacs.org As the temperature changes, the rate of exchange between different species can be manipulated. At low temperatures, the exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for different species (e.g., CIP and SSIP). As the temperature is raised, the exchange rate increases, leading to broadening and eventual coalescence of these signals into a single, population-averaged resonance. This type of analysis provides crucial kinetic and thermodynamic information about the ion pairing and ligand exchange processes. nih.gov The presence of a single broad ²³Na signal for NaCp* in pyridine at room temperature suggests that either one species (the CIP) is overwhelmingly dominant or that exchange processes are occurring at a rate that leads to a time-averaged signal. goettingen-research-online.de

The choice of solvent has a dramatic effect on the structure and aggregation state of this compound in solution. nih.gov Solvents can be broadly categorized as coordinating (e.g., ethers like THF, amines like pyridine) or non-coordinating (e.g., hydrocarbons like toluene).

Coordinating solvents, which are Lewis bases, can interact directly with the Lewis acidic Na⁺ cation. The strength of this coordination influences the ion pair equilibrium. Strongly coordinating solvents can solvate the sodium cation effectively, potentially breaking up aggregates and favoring the formation of solvent-separated ion pairs or, as seen with pyridine, discrete solvated monomers. goettingen-research-online.denih.gov The crystal structure of (C₅Me₅)Na·3py, obtained from a pyridine solution, is a clear example of how a strongly coordinating solvent can encapsulate the metal ion, preventing the formation of a polymeric structure observed for its potassium analogue. goettingen-research-online.de

In contrast, non-coordinating or weakly coordinating solvents like toluene (B28343) or hexanes cannot effectively solvate the Na⁺ cation. scispace.com In such media, the electrostatic attraction between Na⁺ and Cp*⁻ is maximized, strongly favoring the formation of contact ion pairs. Furthermore, to achieve greater coordinative saturation, these ion pairs tend to form aggregates (dimers, trimers, or larger oligomers). nih.govnih.gov This aggregation behavior significantly alters the compound's solubility and reactivity. Therefore, the choice of solvent is a critical parameter for controlling the molecular architecture of this compound, both in the solid state and in solution, which in turn dictates its utility as a reagent.

Reactivity and Mechanistic Pathways Involving Sodium Pentamethylcyclopentadienide

Nucleophilic Reactivity of the Pentamethylcyclopentadienide Anion

The pentamethylcyclopentadienide anion is a potent nucleophile, a characteristic that underpins its extensive use in the formation of new chemical bonds. This reactivity is harnessed in both carbon-carbon bond formation and in the functionalization of the cyclopentadienyl (B1206354) ring itself through reactions with various electrophiles.

Carbon-Carbon Bond Formation Reactions via Nucleophilic Addition

The nucleophilic nature of the pentamethylcyclopentadienide anion allows it to readily participate in nucleophilic addition reactions, particularly with carbonyl compounds. researchgate.netyoutube.comlibretexts.orgyoutube.com These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. organic-chemistry.orgnih.gov For instance, the lithium salt of pentamethylcyclopentadiene (CpLi) reacts with aromatic aldehydes to yield the corresponding carbinols in high yields. researchgate.net This transformation involves the attack of the nucleophilic Cp anion on the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon single bond. researchgate.netlibretexts.org

A noteworthy aspect of these reactions is the potential for the cleavage of the newly formed carbon-carbon bond under certain conditions, which can regenerate the parent carbonyl compound. researchgate.net This reversibility can be influenced by factors such as heat or the presence of acid. researchgate.net In reactions with aliphatic aldehydes, an additive like chlorodimethylaluminum is essential to facilitate the nucleophilic addition of Cp*Li. researchgate.net The resulting carbinol can then be converted back to the starting aldehyde and pentamethylcyclopentadiene using a catalytic amount of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net

| Reactant 1 | Reactant 2 | Additive/Condition | Product |

| Lithium pentamethylcyclopentadienide (CpLi) | Aromatic aldehyde | - | Carbinol |

| Lithium pentamethylcyclopentadienide (CpLi) | Aliphatic aldehyde | Chlorodimethylaluminum | Carbinol |

| Carbinol (from aromatic aldehyde) | Acid or Heat | - | Aromatic aldehyde + Pentamethylcyclopentadiene |

| Carbinol (from aliphatic aldehyde) | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | - | Aliphatic aldehyde + Pentamethylcyclopentadiene |

Table 1: Examples of Nucleophilic Addition Reactions Involving CpLi and Subsequent Cleavage.* researchgate.net

Reactions with Electrophilic Substrates for Functionalization

The nucleophilic character of sodium pentamethylcyclopentadienide also allows for its reaction with a wide range of electrophilic substrates, leading to functionalized cyclopentadienyl derivatives. These reactions are crucial for modifying the steric and electronic properties of the Cp* ligand, thereby tuning the reactivity of the resulting metal complexes. nih.gov Common electrophiles used in these reactions include alkyl halides and transition metal halides. For example, sodium cyclopentadienide (B1229720) can be used to prepare substituted derivatives like esters and formyl compounds. wikipedia.org

Complexation Reactions with Metal Precursors

A primary application of this compound is in the synthesis of organometallic "sandwich" and "half-sandwich" complexes. wikipedia.orgwikipedia.org The Cp* anion readily forms stable complexes with a vast array of transition metals. This process typically involves the reaction of this compound with a suitable metal precursor, often a metal halide. wikipedia.orgnumberanalytics.com

Ligand Exchange Mechanisms in Organometallic Synthesis

The formation of pentamethylcyclopentadienyl metal complexes often proceeds through a ligand exchange mechanism, where the Cp* anion displaces other ligands, such as halides, from the metal's coordination sphere. numberanalytics.commdpi.com A common synthetic route is salt metathesis, which involves the reaction of a metal halide with an alkali-metal cyclopentadienyl salt like this compound. wikipedia.orgnumberanalytics.com

For example, the synthesis of (pentamethylcyclopentadienyl)titanium trichloride (B1173362) can be achieved by reacting lithium pentamethylcyclopentadienide with titanium tetrachloride. wikipedia.org Similarly, the dimeric complex [(η⁵-Cp*)Fe(CO)₂]₂ can be synthesized from pentamethylcyclopentadiene and iron pentacarbonyl. wikipedia.org In some cases, silyl (B83357) transfer reagents like CpSiMe₃ can also be used to introduce the Cp ligand. wikipedia.org

A key aspect of some ligand exchange reactions involving Cp* complexes is the phenomenon of "ring slippage." ilpi.com In an 18-electron complex, the Cp* ligand can shift from an η⁵-coordination (bound through all five carbon atoms) to an η³-coordination (bound through three carbons). ilpi.com This change reduces the electron count at the metal center by two, creating a vacant coordination site and facilitating the association of an incoming ligand without proceeding through a high-energy 20-electron intermediate. ilpi.com

Role of Reaction Conditions, Solvent Systems, and Temperature Control

The outcome of complexation reactions involving this compound is highly dependent on the reaction conditions, including the solvent system and temperature. The choice of solvent can significantly influence the reactivity and the nature of the resulting complex. acs.orgrsc.orgresearchgate.net For instance, the coordination power of a solvent, which is a measure of its donor ability, can affect ligand dissociation. researchgate.net Solvents with strong donor properties can favor the exchange of ligands. acs.orgresearchgate.net

Temperature control is also critical in these syntheses. researchgate.netgoogle.com Many organometallic reactions are performed at specific temperatures to control selectivity and prevent decomposition of the products. For example, some reactions involving Cp*Rh complexes are carried out at low temperatures (-40 °C) to observe putative intermediates. researchgate.net The synthesis of sodium cyclopentadienide itself can be performed at elevated temperatures by reacting dicyclopentadiene (B1670491) with molten sodium. researchgate.netysu.edugoogle.com

The structure of this compound in solution can also be influenced by the solvent. In pyridine (B92270), it forms a monomeric "three-legged stool" structure, (C₅Me₅)Na·3py, where the sodium ion is coordinated to the Cp* ring and three pyridine molecules. goettingen-research-online.de This contrasts with the solid-state structure of solvent-free sodium cyclopentadienide, which is a polymeric chain. wikipedia.org This variation in structure can impact its reactivity.

| Factor | Influence on Reactivity and Complex Formation |

| Solvent | Can affect ligand exchange rates and the stability of intermediates. Strong donor solvents can promote ligand dissociation. acs.orgresearchgate.net The structure of the this compound reagent itself can vary with the solvent. goettingen-research-online.de |

| Temperature | Can control reaction selectivity and prevent product decomposition. Low temperatures can allow for the observation of reaction intermediates. researchgate.net High temperatures can be required for certain synthetic steps. researchgate.netysu.edugoogle.com |

| Ancillary Ligands | The nature of other ligands on the metal precursor can influence the catalytic activity and the mechanism of subsequent reactions. acs.orgacs.org |

Table 2: Influence of Reaction Conditions on Cp Complex Synthesis.*

Specific Reaction Mechanisms Enabled by the Cp* Ligand and its Derivatives

The pentamethylcyclopentadienyl (Cp) ligand is not always a simple spectator in chemical reactions. nih.govacs.org Its methyl groups can participate in various transformations, a phenomenon often referred to as the "non-innocent" character of the Cp ligand. nih.govacs.org This reactivity can lead to catalyst deactivation in some cases, but it also opens up new avenues for chemical transformations. nih.govacs.org

One such transformation is the deprotonation of a methyl group by a base, which can be accompanied by the reduction of the metal center. nih.govacs.org The Cp* ligand can also undergo C-H bond activation, leading to the formation of "tuck-in" complexes. wikipedia.org Furthermore, there are examples of the Cp* ligand exhibiting electrophilic character, reacting with nucleophiles like organolithium reagents. acs.org These reactions can involve an Ir(III)/Ir(I) redox cycle at the metal center. acs.org

The steric and electronic properties of the Cp* ligand play a crucial role in the reactivity of its metal complexes. nih.gov Compared to the parent cyclopentadienyl (Cp) ligand, Cp* is more electron-donating and sterically bulkier. nih.govwikipedia.orgilpi.com The increased electron density at the metal center enhances π-backbonding to other ligands and makes the complexes more susceptible to oxidation. nih.govilpi.com The steric bulk of the Cp* ligand can stabilize complexes with otherwise fragile ligands and can influence the selectivity of catalytic reactions. nih.govwikipedia.org By modifying the substituents on the cyclopentadienyl ring, it is possible to fine-tune these properties and achieve specific catalytic outcomes. nih.gov

Understanding Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental, opposing reactions in organometallic chemistry, often representing key steps in catalytic cycles. wikipedia.org In oxidative addition, a metal complex with a vacant coordination site and a relatively low oxidation state cleaves a substrate molecule (e.g., A-B) and incorporates its fragments as new ligands (A and B). This process increases the metal's formal oxidation state, coordination number, and valence electron count by two. libretexts.orgslideshare.net Conversely, reductive elimination is the reverse process, where two ligands on a metal center are expelled and form a new bond, reducing the metal's oxidation state, coordination number, and electron count by two. libretexts.orglibretexts.org

The tendency of a metal center to undergo oxidative addition is influenced by several factors, including its electron density. ethz.ch The Cp* ligand, being more electron-rich than Cp, is a stronger donor, which makes the associated metal center more electron-rich and thus more inclined to undergo oxidation. wikipedia.org However, the significant steric hindrance from the five methyl groups on the Cp* ligand can disfavor the increase in coordination number associated with oxidative addition. ethz.ch

These reactions can proceed through various mechanisms, such as concerted, SN2-type, or radical pathways, depending on the nature of the metal and the substrate. wikipedia.orglibretexts.org For instance, the reaction of a metal complex with a non-polarized substrate like H₂ typically follows a concerted pathway. libretexts.org For polarized substrates like alkyl halides, an SN2-type mechanism is common, where the metal center nucleophilically attacks the substrate. wikipedia.org

Reductive elimination is the crucial product-forming step in many catalytic processes, including cross-coupling reactions. wikipedia.orglibretexts.org For this intramolecular reaction to occur, the two ligands destined for elimination must typically be positioned cis (adjacent) to each other in the metal's coordination sphere. libretexts.org The stability of the resulting product (e.g., a new C-C or C-H bond) is a significant driving force for this reaction. wikipedia.org While the Cp* ligand is usually a "spectator" not directly participating in the bond-making or breaking, its electronic and steric properties are critical in tuning the stability and reactivity of the metal center throughout the catalytic cycle.

Table 1: Factors Influencing Oxidative Addition

| Factor | Influence on Oxidative Addition | Rationale |

|---|---|---|

| Metal's Electron Density | Higher density favors addition | An electron-rich metal is more easily oxidized. ethz.ch |

| Ligand Donor Strength | Strong donor ligands favor addition | Increases the metal's electron density. ethz.ch |

| Steric Bulk of Ligands | High bulk disfavors addition | Hinders the increase in coordination number. ethz.ch |

| Metal's Oxidation State | Low oxidation state favors addition | The metal must have an accessible higher oxidation state. libretexts.org |

| Coordination Number | Coordinatively unsaturated complexes are required | A vacant site is needed for the incoming substrate. wikipedia.org |

Elucidation of Carbon-Cp* Bond Cleavage and Rearrangement Mechanisms (e.g., Retro-Carbonyl-ene)

While the pentamethylcyclopentadienyl (Cp) ligand is generally regarded as a stable spectator, its constituent bonds can participate in reactions under certain conditions. The cleavage of bonds within the Cp ligand itself, particularly the C-H bonds of the methyl groups, is a known pathway that leads to the formation of "tuck-in complexes". wikipedia.org This C-H activation is a form of intramolecular oxidative addition.

More complex rearrangements involving the Cp* ligand are also possible. The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.org The reaction results in the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen shift. wikipedia.org The reverse of this process is known as a retro-ene reaction, which can occur at elevated temperatures to extrude thermodynamically stable molecules. wikipedia.orgorganic-chemistry.org

A specific variant, the carbonyl-ene reaction, involves a carbonyl group as the enophile. princeton.edulibretexts.org Consequently, a retro-carbonyl-ene reaction would involve the fragmentation of a β-hydroxyolefin. While the direct involvement of the Cp* ring itself in a retro-carbonyl-ene reaction is not a commonly cited mechanism, the principles of such rearrangements are relevant in organometallic chemistry. For instance, Lewis acid catalysis is known to facilitate carbonyl-ene reactions, often proceeding through chair-like transition states that control stereoselectivity. wikipedia.org It has been noted that with certain substrates like ketones, the reverse ene-process can lead to incomplete conversions, indicating an equilibrium that includes the retro-ene pathway. rsc.org

The cleavage of C-C bonds is a more energy-intensive process but can be catalyzed by metal centers, often initiated by an oxidation step. nih.gov In the context of the Cp* ligand, while the ring itself is exceptionally stable, transformations involving bond cleavage and rearrangement highlight the dynamic nature of organometallic complexes beyond simple ligand substitution.

Host-Guest Chemistry and Macrocyclic Complexation

Host-guest chemistry involves the formation of unique complexes where one molecule or ion (the "guest") is held within the cavity or framework of another (the "host"). wikipedia.org These assemblies are held together by non-covalent forces such as hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic effects. wikipedia.org This field is a cornerstone of supramolecular chemistry and is essential in biological processes and the design of novel materials. wikipedia.orgnih.gov

Macrocycles, large cyclic molecules, are common hosts due to their pre-organized cavities. nih.govnih.gov The complexation of guests within these structures can be highly selective, a phenomenon known as molecular recognition. wikipedia.org

Complexes featuring the pentamethylcyclopentadienyl (Cp) ligand have been incorporated into macrocyclic and supramolecular structures, demonstrating their utility in this domain. For example, platinum-based complexes have been used to construct responsive macrocycles that can change their shape or structure in response to external stimuli like the addition of an acid or a change in ligands. nih.gov In some of these systems, a Cp-like ligand (2,6-diphenylpyridine) is part of a complex that undergoes selective C-Pt bond cleavage upon protonation, demonstrating how the reactivity of organometallic fragments can be controlled within a larger assembly. nih.gov

Furthermore, the principles of host-guest chemistry can be used to direct the assembly of ligands for metal complexation. For instance, macrocyclic hosts have been shown to form assemblies with organic acid guests, and these pre-organized systems can lead to enhanced (synergistic) extraction of metal ions like Cu(II). rsc.org The Cp* ligand and its derivatives can also be part of guest molecules. The complexation of chiral amino acid derivatives (guests) with hydrogen-bonded amide macrocycles (hosts) has been shown to induce a chiroptical response, a strategy useful for developing sensing materials. nih.gov The steric bulk and electronic nature of the Cp* ligand can influence the binding affinity and selectivity within such host-guest systems.

Table 2: Examples of Host-Guest Systems

| Host Type | Guest Type | Driving Interaction | Application Example |

|---|---|---|---|

| Cyclodextrins | Small organic molecules, DNA/RNA | Hydrophobic effects, H-bonding | Drug/gene delivery nih.gov |

| Calixarenes | Metal ions, organic molecules | Ion-dipole, π-π stacking | Sensing, drug delivery nih.gov |

| Crown Ethers | Cations (e.g., K⁺) | Ion-dipole interactions | Phase transfer catalysis, sensing wikipedia.org |

| Metal-Organic Macrocycles | Anions, small molecules | Coordination bonds, H-bonding | Catalysis, responsive materials nih.govnih.gov |

| H-bonded Amide Macrocycles | Amino acid esters | Hydrogen bonding | Chiral recognition and sensing nih.gov |

Advanced Electronic Structure and Spectroscopic Characterization of Cp* Complexes

Electronic Structure Probing in Organometallic Complexes

The electronic ground state and magnetic behavior of Cp* complexes are elucidated through a combination of sophisticated magnetic and spectroscopic techniques.

Magnetic susceptibility measurements, often conducted using a Superconducting Quantum Interference Device (SQUID) magnetometer, provide critical insights into the electronic properties of Cp* complexes, particularly the oxidation state of the metal ion. hzdr.de These measurements are performed over a wide range of temperatures and external magnetic fields. hzdr.de For instance, in dinuclear lanthanide complexes, SQUID magnetometry is used to investigate the magnetocaloric effect and to model crystal field parameters. nih.govrsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique for probing the electronic structure of paramagnetic Cp* complexes. hzdr.de EPR provides detailed information about the distribution of electron density and the interaction between paramagnetic centers and their surrounding ligands by determining parameters like g-factors and hyperfine structures. hzdr.de Low-temperature EPR spectroscopy is frequently used in conjunction with other methods to characterize the electronic state of iron complexes. osti.govacs.orgumb.eduprinceton.edu For example, in pentamethylcyclopentadienyl iron complexes with redox-noninnocent α-diimine-type ligands, EPR data, combined with other spectroscopic and computational results, supported the characterization of these compounds as low-spin iron(III) species. osti.govacs.orgumb.eduprinceton.edu

| Technique | Information Obtained | Example Application in Cp* Complexes |

|---|---|---|

| SQUID Magnetometry | Macroscopic magnetic susceptibility, type of magnetism (e.g., paramagnetism), oxidation state of metal ions. hzdr.de | Characterization of magnetic entropy changes in Gd(III) complexes and investigation of single-molecule magnet behavior in Dy(III) complexes. nih.gov |

| Electron Paramagnetic Resonance (EPR) | g-factors, fine and hyperfine structure, electron density distribution, interaction of paramagnetic centers with ligands. hzdr.de | Characterization of low-spin Fe(III) centers in iron metalloradical complexes. osti.govacs.orgumb.edu |

For iron-containing Cp* complexes, ⁵⁷Fe Mössbauer spectroscopy is an invaluable tool for probing the immediate coordination environment and electronic state of the iron nucleus. This technique provides precise information on parameters such as the isomer shift (δ) and quadrupole splitting (ΔE_Q), which are sensitive to the oxidation state and spin state of the iron atom. osti.gov

In studies of pentamethylcyclopentadienyl iron complexes bearing redox-noninnocent ligands, zero-field ⁵⁷Fe Mössbauer spectroscopy was instrumental. osti.govacs.orgumb.eduprinceton.edu The observed isomer shifts in the range of 0.4-0.5 mm/s were consistent with low-spin ferric (Fe³⁺) compounds. osti.gov This experimental data, supported by quantum chemical simulations, confirmed that the electronic structure was best described as a low-spin S = 1/2 state. osti.gov The relatively small quadrupole splitting observed in these complexes is attributed to an electronic configuration that results in a minimal valence contribution to the electric field gradient. osti.gov

| Complex Type | Mössbauer Parameter | Typical Value | Interpretation |

|---|---|---|---|

| (η⁵-C₅Me₅)Fe complexes with α-diimine ligands osti.gov | Isomer Shift (δ) | 0.4 - 0.5 mm/s | Consistent with low-spin Fe(III) |

| Quadrupole Splitting (ΔE_Q) | Small | Minimal valence contribution to the electric field gradient |

Electrochemical Investigations

Electrochemical methods are fundamental to understanding the redox behavior and electron transfer properties of Cp* complexes.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of metal complexes, including those containing the Cp* ligand. sathyabama.ac.in By measuring the current response of a complex to a linearly cycled potential sweep, CV provides information about the cathodic (reduction) and anodic (oxidation) peak potentials. sathyabama.ac.in This data allows for the characterization of electron transfer processes and the stability of different oxidation states. osti.govacs.orgumb.eduprinceton.edu

For example, the electrochemical properties of a series of cobalt(Cp*)(arene)²⁺ dications were investigated using cyclic voltammetry. elsevierpure.com The study revealed two reversible one-electron reduction steps for each compound, with the reduction potentials being influenced by the number and position of methyl substituents on the ligand rings. elsevierpure.com Similarly, the redox properties of a molybdenum complex, [MoH₂(NCNH₂)₂(dppe)₂][BF₄]₂, were studied by CV, showing one oxidation wave and three irreversible cathodic waves. peacta.org

The reversibility of redox processes observed in cyclic voltammograms provides insight into the stability of the electrochemically generated species. A reversible process is characterized by a stable oxidized and reduced form of the complex on the timescale of the CV experiment. In the case of cobalt(Cp*)(arene)²⁺ complexes, both one-electron reduction steps were found to be reversible. elsevierpure.com

In contrast, some redox processes can be irreversible, indicating that the initial product of electron transfer undergoes a subsequent chemical reaction. The study of a cobalt-phenylenediamide complex showed two reversible one-electron reductions, allowing for the isolation of the complex in three different oxidation states. rsc.org The high reversibility suggested that the electron transfers were localized on the ligand rather than the metal center. rsc.org This highlights how the combination of the Cp* ligand with other redox-active ligands can lead to complex and tunable electronic behavior.

| Complex | Redox Process | Reversibility | Reference |

|---|---|---|---|

| Co(pmcp)(arene)²⁺ | Two one-electron reductions | Reversible | elsevierpure.com |

| [CpCo(tBuUreaopda)] | Two one-electron reductions | Reversible | rsc.org |

| [MoH₂(NCNH₂)₂(dppe)₂]²⁺ | Three cathodic waves | Irreversible | peacta.org |

Spectroscopic Techniques for Electronic State Characterization (e.g., Infrared (IR) Spectroscopy, UV-Visible Spectroscopy)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing the electronic states of Cp* complexes.

IR spectroscopy probes the vibrational frequencies of molecules, which can be sensitive to changes in the electronic environment. In organometallic complexes, the stretching frequencies of ligands like carbon monoxide (CO) can provide indirect information about the electron density at the metal center. For lanthanide carbonyl complexes, IR spectroscopy in cryogenic matrices was used to identify the formation of octa-coordinated species based on their characteristic CO stretching frequencies. mdpi.com

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. psu.edulibretexts.org The absorption of UV or visible light excites an electron from a lower energy level to a higher one. psu.edulibretexts.org In Cp* complexes, these transitions often involve metal-centered d-d transitions or ligand-to-metal charge transfer (LMCT) bands. For example, the intense color of Cp(6,6-dmch)ZrX₂ complexes, unlike their colorless Cp₂ZrX₂ analogs, is attributed to a 6,6-dmch ligand-to-metal charge transfer band observed in the UV-Vis spectrum. researchgate.net The UV-Vis absorption spectra of iridium molecular complexes have also been used to characterize their electronic properties before and after being supported on ordered mesoporous carbon. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding in sodium pentamethylcyclopentadienide and its derivatives. DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, have been successfully used to determine the equilibrium geometry, total energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

In the case of the pentamethylcyclopentadienyl (Cp) anion, theoretical studies confirm its aromatic nature. The Cp anion is a cyclic, planar, and conjugated system with 6 π-electrons, satisfying Hückel's rule (4n+2 π electrons, where n=1). quora.comyoutube.comyoutube.com This aromaticity contributes to its stability. libretexts.org The five methyl groups on the cyclopentadienyl (B1206354) ring further influence the electronic properties through inductive effects.

DFT calculations on related half-sandwich complexes have revealed that the bonding between the metal center and the Cp* ligand can have a significant ionic contribution, with the Cp* ligand carrying a partial negative charge. mdpi.com The choice of DFT functional and basis set is crucial for obtaining accurate results. For instance, while hybrid, meta, and hybrid-meta GGA functionals may overestimate HOMO-LUMO energy gaps, meta-GGA functionals like TPSS and M06-L, coupled with appropriate basis sets, can provide more precise estimations. mdpi.com

Table 1: Common Quantum Chemical Methods and their Applications

| Method/Basis Set | Description | Typical Applications |

|---|---|---|

| B3LYP/6-31G(d) | DFT with a moderate-sized basis set. | Geometry optimizations, thermochemistry. numberanalytics.com |

| ωB97X-D/def2-TZVP | DFT with a larger basis set and dispersion correction. | Non-covalent interactions, excited states. numberanalytics.com |

| CASPT2 | Complete Active-Space Second-Order Perturbation Theory. | Accurate modeling of transition metal-containing compounds with multi-reference character. arxiv.org |

Modeling Reaction Mechanisms and Energy Landscapes of Cp*-Mediated Processes

Computational modeling is a powerful tool for mapping out the intricate details of reaction mechanisms and their associated energy landscapes in processes involving the pentamethylcyclopentadienyl (Cp*) ligand. By calculating the energies of reactants, transition states, and products, chemists can gain a deeper understanding of reaction pathways and predict the feasibility of different chemical transformations. youtube.com

For example, DFT studies have been employed to rationalize the divergent reactivity of Cp-containing iridium complexes with different organolithium reagents. nih.gov These calculations revealed that the energy barrier for deprotonation of a methyl group on the Cp ligand by a bulky base like LiPh is lower than the barrier for nucleophilic attack at the ring, explaining the experimentally observed selectivity. nih.gov In contrast, for a smaller nucleophile like LiMe, the direct attack on the exo face of the Cp* ring to form a new C-C bond was found to have a low activation barrier. nih.govacs.org

The exploration of potential energy landscapes can uncover various possible reaction pathways, including those that are not immediately obvious. nih.gov For instance, in the reaction of an iridium complex, DFT calculations helped to elucidate three different pathways for the elimination of methane (B114726) from a proposed intermediate. acs.org These computational insights are crucial for designing new catalysts and controlling the outcomes of chemical reactions.

Table 2: Calculated Energy Barriers for Different Reaction Pathways of a Cp*Ir Complex

| Reactant | Reaction Pathway | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| LiPh | Deprotonation of Cp* | 6.3 nih.gov |

| LiPh | Nucleophilic attack on Cp* ring | 8.3 nih.gov |

| LiMe | Nucleophilic attack on Cp* ring | 8.0 nih.govacs.org |

Prediction of Reactivity, Stability, and Spectroscopic Signatures of Cp* Complexes

Computational methods are increasingly used to predict the reactivity, stability, and spectroscopic properties of complexes containing the pentamethylcyclopentadienyl (Cp*) ligand. wavefun.com These predictions can guide synthetic efforts and aid in the characterization of new compounds.

The stability of metal-ligand complexes can be assessed by calculating their stability constants (logβ). mdpi.com While traditionally determined experimentally, machine learning models trained on large datasets of experimental values are now being used to predict these constants with reasonable accuracy. nih.govaip.org This predictive capability is valuable for designing new ligands with desired metal ion selectivity. nih.gov

DFT calculations can also predict various spectroscopic signatures. For instance, simulated UV-Vis absorption spectra can reveal the electronic transitions within a molecule and predict its color and photochemical behavior. mdpi.com In the case of some half-sandwich Cp* complexes, DFT calculations have shown a shift in their visible light absorption upon the addition of methyl groups to the cyclopentadienyl ring. mdpi.com Furthermore, computational methods can be used to predict NMR chemical shifts, which are crucial for structural elucidation. For example, the 23Na NMR spectrum of this compound in pyridine (B92270) solution shows a single broad line, and computational modeling can help to understand the origins of this broadness, which is likely due to quadrupolar relaxation effects in a highly asymmetric environment around the sodium nucleus. goettingen-research-online.de

Analysis of Aromaticity and Delocalization in Pentamethylcyclopentadienyl Anions and their Analogues

The concept of aromaticity is fundamental to understanding the stability and reactivity of the pentamethylcyclopentadienyl (Cp*) anion. Computational analysis provides quantitative measures to assess the degree of aromaticity and electron delocalization in this and related cyclic anions.

The Cp* anion fulfills Hückel's criteria for aromaticity: it is cyclic, planar, and possesses a continuous ring of p-orbitals containing 6 π-electrons (4n+2, where n=1). quora.comyoutube.comkhanacademy.org This delocalization of π-electrons over the five-membered ring is a key contributor to its enhanced stability compared to its non-aromatic counterparts. libretexts.org The presence of the five electron-donating methyl groups further influences the electronic properties of the ring.

Various computational methods can be used to quantify aromaticity. These include nucleus-independent chemical shift (NICS) calculations, which measure the magnetic shielding at the center of the ring, and analysis of the bond lengths, which tend to be equalized in aromatic systems. The planarity of the ring and the hybridization of the carbon atoms (sp2) are also key indicators that can be confirmed through computational geometry optimization. youtube.com By comparing the calculated properties of the Cp* anion with those of non-aromatic and anti-aromatic analogues, a deeper understanding of the structural and energetic consequences of aromaticity can be achieved.

Future Directions and Emerging Research Avenues for Sodium Pentamethylcyclopentadienide

Sodium pentamethylcyclopentadienide (NaCp), a cornerstone reagent in organometallic chemistry, continues to be at the forefront of innovative research. Its unique pentamethylcyclopentadienyl (Cp) ligand offers a combination of steric bulk and strong electron-donating properties, which stabilizes a wide array of metal complexes and imparts unique reactivity. Future research is poised to leverage these characteristics in increasingly sophisticated ways, pushing the boundaries of catalysis, materials science, and fundamental chemical understanding. The following sections explore the emerging research avenues that are shaping the future of this pivotal chemical compound.

常见问题

Basic Research Questions

Q. What established synthetic protocols yield high-purity sodium pentamethylcyclopentadienide, and how can side reactions be minimized?

- Methodology : Synthesize Cp*Na by reacting pentamethylcyclopentadiene with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under argon. Key optimizations include:

- Maintaining a 1:1 molar ratio to avoid excess base, which can degrade the ligand.

- Conducting reactions at 0–5°C to suppress thermal decomposition.

- Purifying via recrystallization in toluene/hexane mixtures.

- Confirm purity using ¹H NMR (singlet at δ ~1.5 ppm for methyl groups) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing Cp*Na’s structure?

- Methodology :

- ¹H/¹³C NMR : Use deuterated THF to observe equivalent methyl groups (¹H: δ ~1.5 ppm; ¹³C: δ ~12 ppm for CH₃).

- X-ray crystallography : Resolve η⁵-coordination geometry using SHELX software for structure refinement. For air-sensitive crystals, mount under inert oil and cool to 100 K during data collection .

- IR spectroscopy : Absence of C–H stretches (~3100 cm⁻¹) confirms deprotonation of the cyclopentadienyl ring .

Q. How should Cp*Na be handled to prevent decomposition during organometallic reactions?

- Methodology :

- Store Cp*Na as a solid under argon at –20°C.

- Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone).

- Employ Schlenk-line or glovebox techniques for transfers.

- Monitor reactivity via in-situ NMR or UV-Vis to detect decomposition (e.g., color changes indicating oxidation) .

Advanced Research Questions

Q. What mechanistic insights explain Cp*Na’s role in forming η⁵-coordinated metallocenes?

- Methodology :

- Study reaction kinetics using stopped-flow NMR to track intermediate formation (e.g., [Cp*M]⁻ species).

- Compare crystallographic data (e.g., Cp*Al complexes) with DFT-calculated bond lengths and angles to validate η⁵-coordination stability.

- Use isotopic labeling (e.g., D-labeled Cp*) to probe proton-transfer pathways in ligand exchange .

Q. How can computational models predict Cp*Na’s reactivity in nucleophilic substitutions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO distributions, identifying nucleophilic sites on Cp*.

- Simulate reaction pathways (e.g., CpNa + R–X → CpR + NaX) to calculate activation energies and compare with experimental kinetic data.

- Use Natural Bond Orbital (NBO) analysis to assess charge transfer in intermediates .

Q. What strategies resolve contradictions between theoretical and experimental yields in Cp*Na-mediated syntheses?

- Methodology :

- Conduct fractional factorial experiments to isolate variables (e.g., solvent polarity, temperature, stoichiometry).

- Use GC-MS or HPLC to identify side products (e.g., ligand degradation or solvent adducts).

- Apply error-propagation analysis to quantify uncertainties in yield measurements .

Q. How does Cp*Na’s counterion (Na⁺ vs. Li⁺) influence its reactivity in cross-coupling reactions?

- Methodology :

- Compare reaction rates of CpNa and LiCp with identical substrates (e.g., aryl halides) under controlled conditions.

- Use conductivity measurements to assess ion-pair dissociation in different solvents (e.g., DME vs. THF).

- Analyze crystallographic data for trends in cation-π interactions affecting nucleophilicity .

Data Analysis and Reporting Guidelines

-

Tabulating Reaction Conditions :

Variable Optimal Range Impact on Yield Temperature 0–5°C Prevents decomposition Solvent Anhydrous THF Enhances solubility Base Equivalents 1.0–1.2 eq Minimizes side reactions -

Statistical Tools : Use ANOVA to evaluate the significance of variables (e.g., solvent choice contributes 60% to yield variance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。